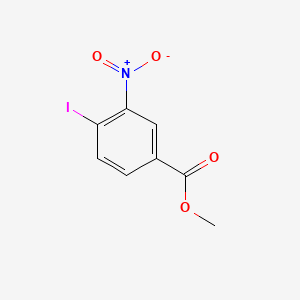

Methyl 4-iodo-3-nitrobenzoate

Description

Significance of Methyl 4-iodo-3-nitrobenzoate as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and material science sectors. smolecule.com Its value lies in the strategic placement of its functional groups, which allows for selective and sequential chemical transformations. This controlled reactivity makes it an ideal starting material for creating intricate molecules with desired properties. For instance, it is a key precursor in the synthesis of various biologically active compounds and functional materials. smolecule.com The compound is commercially available for research purposes, highlighting its importance in synthetic organic chemistry.

Overview of Reactivity Profiles: Iodine Atom, Nitro Group, and Benzoate (B1203000) Ester Moiety

The chemical behavior of this compound is governed by the interplay of its three primary functional groups: the iodine atom, the nitro group, and the benzoate ester moiety. Each group possesses a distinct reactivity profile, enabling a diverse range of chemical modifications.

Iodine Atom: The iodine atom is a key reactive site, susceptible to nucleophilic substitution reactions. smolecule.com This allows for its replacement with various other functional groups, providing a gateway to a multitude of derivatives. cymitquimica.com

Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, making it more amenable to certain transformations. Furthermore, the nitro group itself can be readily reduced to an amino group, opening up another avenue for functionalization and the synthesis of amino-substituted compounds. smolecule.com

Benzoate Ester Moiety: The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-iodo-3-nitrobenzoic acid. smolecule.com This acid can then participate in a variety of reactions, such as amidation. Additionally, the ester can be converted to other esters through transesterification.

This multi-faceted reactivity allows chemists to employ this compound in a stepwise fashion to build complex molecular frameworks.

Historical Context and Evolution of Research on Substituted Benzoate Esters

The study of substituted benzoate esters has a long and rich history in organic chemistry, driven by their prevalence in natural products and their utility as synthetic precursors. Research in this area has evolved significantly, from early investigations into their basic properties and reactions to modern applications in catalysis and materials science.

Historically, the focus was on understanding the electronic effects of different substituents on the reactivity of the benzene (B151609) ring and the ester group. The development of concepts like the Hammett equation allowed for a quantitative understanding of these effects. emerginginvestigators.orgresearchgate.net Over time, research has expanded to include the use of substituted benzoate esters in more complex synthetic strategies, such as cross-coupling reactions and enzymatic transformations. researchgate.netcdnsciencepub.com The continuous drive for more efficient and sustainable chemical synthesis has further fueled interest in these versatile compounds. emerginginvestigators.org

Current Research Trends and Future Prospects in the Utilization of this compound

Current research involving this compound and related compounds is focused on several key areas. One prominent trend is its use in the development of novel pharmaceuticals. For example, derivatives of substituted nitrobenzoic acids have shown potential as inhibitors of cancer cell migration. nih.gov

Another active area of research is the development of more efficient synthetic methodologies. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce waste. For instance, recent studies have focused on developing improved methods for the esterification of 4-iodo-3-nitrobenzoic acid and the subsequent conversion of the methyl ester to amides. google.comgoogle.com

The future prospects for this compound in organic synthesis appear bright. Its unique combination of functional groups will likely continue to make it a valuable tool for the construction of complex molecules. As our understanding of chemical reactivity and catalytic processes deepens, we can expect to see even more innovative applications of this versatile building block in fields ranging from medicine to materials science.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H6INO4 | guidechem.com |

| Molecular Weight | 307.04 g/mol | lookchem.com |

| Melting Point | 103-105°C | lookchem.com |

| Boiling Point | 360.1°C at 760 mmHg | lookchem.com |

| Density | 1.904 g/cm³ | lookchem.com |

| Solubility | Insoluble in water, Soluble in DCM | guidechem.comfishersci.se |

| Appearance | Yellow solid | google.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | The ¹H NMR spectrum of a related compound, methyl 4-nitrobenzoate, shows characteristic peaks for the aromatic protons and the methyl ester protons. | chemicalbook.com |

| ¹³C NMR | The ¹³C NMR spectrum of a related compound, methyl 4-bromobenzoate, shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. | rsc.org |

| Canonical SMILES | COC(=O)C1=CC=C(I)C(=C1)N+=O | guidechem.com |

| InChI Key | SCMBIQRYVKITCY-UHFFFAOYSA-N | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMBIQRYVKITCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305133 | |

| Record name | methyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89976-27-2 | |

| Record name | 89976-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Iodo 3 Nitrobenzoate

Multi-Cycle Synthetic Approaches from Precursors

The production of methyl 4-iodo-3-nitrobenzoate typically begins with readily available chemical precursors. The two main strategies involve the modification of a pre-existing ester or the esterification of the corresponding carboxylic acid.

Synthesis from 4-Hydroxy-3-nitrobenzoate Methyl Ester via Halogenation

One potential, though less commonly detailed in readily available literature, synthetic route involves the conversion of a hydroxyl group to an iodo group. This would start with methyl 4-hydroxy-3-nitrobenzoate. The process would necessitate a halogenation reaction to replace the hydroxyl group with iodine. This transformation is a standard procedure in organic synthesis, often involving reagents like phosphorus triiodide or a combination of iodine and a reducing agent. However, specific high-yield protocols for this direct conversion to this compound are not extensively documented in the provided search results.

Another related multi-step approach starts with 4-amino-3-nitrobenzoic acid. chemicalbook.com This process involves a diazotization reaction, where the amino group is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5°C). chemicalbook.com Subsequently, the diazonium group is substituted with iodine by introducing a solution of potassium iodide. chemicalbook.com This yields 4-iodo-3-nitrobenzoic acid, which can then be esterified to the final product. chemicalbook.com

Esterification of 4-Iodo-3-nitrobenzoic Acid

A more direct and widely documented method for synthesizing this compound is the esterification of 4-iodo-3-nitrobenzoic acid. google.com This can be accomplished through several methods, with acid-catalyzed esterification and the use of trimethyl orthoacetate being prominent examples.

The classical Fischer esterification method, which employs an acid catalyst, is a common approach. In this procedure, 4-iodo-3-nitrobenzoic acid is dissolved in methanol (B129727), and a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. google.com The mixture is then typically heated to reflux for several hours to drive the reaction toward the ester product. google.comtruman.edu

A described method involves reacting a methanolic solution of 4-iodo-3-nitrobenzoic acid with sulfuric acid. google.com After the reaction, the mixture is neutralized, the methanol is removed, and the product is extracted. google.com While an initial procedure reported a 77% yield, modifications to this method have led to an improved yield of 85%. google.com The reaction generally involves refluxing for about 8 hours. google.com It is crucial that the starting carboxylic acid is completely dry, as the presence of water can reverse the equilibrium and reduce the product yield. truman.edu

An alternative and highly efficient method for the esterification of 4-iodo-3-nitrobenzoic acid involves the use of trimethyl orthoacetate. google.com This reagent serves as both the solvent and the methylating agent. The process involves dissolving the carboxylic acid in trimethyl orthoacetate and refluxing the solution. google.com This method is advantageous as it often results in nearly quantitative yields.

In one documented procedure, refluxing a solution of 4-iodo-3-nitrobenzoic acid in trimethyl orthoacetate for 15 hours resulted in a 99% yield of this compound with a purity of 97.5% as determined by HPLC. google.com A key benefit of this method is that the resulting product is often pure enough to be used in subsequent reactions without extensive purification. google.com

Comparative Analysis of Synthetic Routes: Yield, Purity, and Scalability

The choice of synthetic route for this compound is often dictated by a balance of yield, purity, and the feasibility of scaling the process for industrial production.

| Synthetic Route | Reagents | Conditions | Yield | Purity (HPLC) | Advantages | Disadvantages |

| Acid-Catalyzed Esterification | 4-Iodo-3-nitrobenzoic acid, Methanol, Sulfuric Acid | Reflux (~70°C), 8 hours | 77-85% google.com | 98% google.com | Readily available and inexpensive reagents. | Use of flammable solvents like diethyl ether for extraction can be problematic on an industrial scale. google.com Column chromatography may be needed for purification, which is not ideal for large-scale production. google.com |

| Esterification with Trimethyl Orthoacetate | 4-Iodo-3-nitrobenzoic acid, Trimethyl Orthoacetate | Reflux (~110°C), 15 hours | 98-99% google.comgoogle.com | 97-97.5% google.comgoogle.com | High yield and purity, often avoiding the need for further purification. google.com | Trimethyl orthoacetate can be more expensive than traditional reagents. |

The acid-catalyzed esterification method, while effective, presents challenges for large-scale production. The use of highly flammable solvents like diethyl ether for extraction is a significant safety concern in an industrial setting. google.com Furthermore, the potential need for column chromatography to achieve high purity adds complexity and cost to the process on a larger scale. google.com

In contrast, the esterification using trimethyl orthoacetate offers a more streamlined and efficient process. It provides a significantly higher yield and a product of high purity that can often be used directly in the next synthetic step. google.com This can lead to considerable savings in time and resources, making it a very attractive option for scalability, despite the potentially higher initial cost of the reagent.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comindianchemicalsociety.com While specific green chemistry protocols for the synthesis of this compound are not extensively detailed, the broader principles can be applied to the existing synthetic routes.

Key areas for implementing green chemistry in this synthesis include:

Safer Solvents: The conventional acid-catalyzed esterification often uses solvents like diethyl ether for extraction, which is highly flammable. google.com A greener approach would involve substituting such hazardous solvents with safer alternatives. For instance, methyl tert-butyl ether (MTBE) is mentioned as an alternative extraction solvent in one modified procedure. google.com The development of solvent-free reaction conditions would be an even more significant green advancement. rasayanjournal.co.in

Catalysis: The use of catalytic reagents is a core principle of green chemistry, as they are used in small amounts and can be recycled. indianchemicalsociety.com Both the sulfuric acid in Fischer esterification and potentially reusable catalysts in other methods align with this principle. Research into solid acid catalysts that can be easily recovered and reused could further enhance the green credentials of the acid-catalyzed route.

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. indianchemicalsociety.com The high yield of the trimethyl orthoacetate method (approaching 99%) demonstrates excellent atom economy, as very little of the starting material is wasted. google.comgoogle.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure is a goal of green chemistry. indianchemicalsociety.com While the described methods for synthesizing this compound require heating, optimizing reaction conditions to reduce the temperature or reaction time would contribute to a greener process. Microwave-assisted synthesis is one technique that can sometimes lead to shorter reaction times and increased energy efficiency. rasayanjournal.co.in

In the broader context of related chemical syntheses, there is a clear trend towards developing more environmentally benign processes. This includes the use of less hazardous solvents like methyl acetate (B1210297) in place of chlorinated solvents for reactions like bromination. researchgate.net The application of such principles to the entire synthetic pathway of this compound represents an ongoing area for research and development.

Reactivity and Reaction Mechanisms of Methyl 4 Iodo 3 Nitrobenzoate

Reactions Involving the Iodine Atom

The iodine atom is a key reactive site in methyl 4-iodo-3-nitrobenzoate, participating in nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and radical reactions.

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the nitro group situated ortho to the iodine atom. google.com This activation facilitates the displacement of the iodide leaving group by various nucleophiles. cymitquimica.com

In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized Meisenheimer complex. whiterose.ac.uk The negative charge of this intermediate is delocalized, particularly by the ortho-nitro group. whiterose.ac.uk Subsequently, the iodide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. whiterose.ac.uk

The efficiency of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, the reaction of a related compound, methyl 4-chloro-3-nitrobenzoate, with isopropylamine (B41738) is effectively carried out in 1,4-dioxane (B91453) at 80°C, using triethylamine (B128534) as a base to neutralize the generated HCl. Similar conditions can be applied to this compound, where the iodo-substituent, being a better leaving group than chloro, may allow for milder reaction conditions. However, the presence of the ortho-nitro group can sometimes lead to side reactions, such as the nucleophilic substitution of the iodo group with a chloro group when using thionyl chloride in DMF. google.com

A variety of nucleophiles can be employed in SNAr reactions with this substrate, including amines, alkoxides, and thiolates, leading to a diverse range of substituted nitroaromatic compounds. The table below summarizes representative SNAr reactions for a structurally similar compound, which are indicative of the reactivity of this compound.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Azide (B81097) | Sodium azide (NaN₃) | DMF | 80°C, 6 hr | 5-azido-2-methyl-3-nitrobenzoate | 78 |

Data is for the analogous compound Methyl 5-iodo-2-methyl-3-nitrobenzoate and is presented to illustrate the types of transformations possible.

The carbon-iodine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. libretexts.orglibretexts.org The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for these transformations. libretexts.orgacs.org

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide. libretexts.orglibretexts.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. libretexts.orglibretexts.org The electron-withdrawing nitro group can facilitate this step.

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst. libretexts.orglibretexts.org

The choice of ligand is crucial for the success of the Suzuki-Miyaura coupling. mdpi.com Bulky and electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos, BrettPhos), are often effective in promoting the reaction, even with challenging substrates. mdpi.comnih.gov These ligands can enhance the rate of both oxidative addition and reductive elimination. libretexts.org For some nitroarenes, specific ligands like BrettPhos have been shown to be essential for achieving high yields, while others like PPh₃ may be ineffective. mdpi.com

Table 2: Ligand Effects in Suzuki-Miyaura Coupling of Nitroarenes

| Ligand | Catalyst System | Result |

|---|---|---|

| BrettPhos | Pd(acac)₂, K₃PO₄·nH₂O | Effective for a range of nitroarenes |

| SPhos, RuPhos, PCy₃, P(tBu)₃ | Pd(acac)₂, K₃PO₄·nH₂O | Ineffective (around 5% yield for 4-methoxybiphenyl) |

| IPr (carbene ligand) | Pd(acac)₂, K₃PO₄·nH₂O | Ineffective (around 5% yield for 4-methoxybiphenyl) |

Data is for the coupling of various nitroarenes and is presented to illustrate the importance of ligand selection. mdpi.com

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov

The substrate scope of the Sonogashira reaction is broad, and aryl iodides like this compound are particularly reactive substrates. libretexts.orgnih.gov The reaction generally tolerates a wide range of functional groups on both the aryl halide and the alkyne. nih.govresearchgate.net Aryl iodides bearing electron-withdrawing groups, such as the nitro group in the target molecule, often react efficiently to give the corresponding alkynylated products in excellent yields. nih.gov

Modern protocols have been developed that are copper-free, which can be advantageous in preventing the homocoupling of the alkyne. nih.govlucp.net The choice of solvent can also play a significant role, with non-polar solvents sometimes favoring the reaction. lucp.net

Table 3: Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Various | Room Temp - 100 |

| Pd(OAc)₂ | None | Dabco | DMF | 100-120 |

| Pd/C | CuI | K₂CO₃ | H₂O/PEG | 80 |

This table presents a summary of various conditions reported for Sonogashira couplings of aryl iodides. nih.govmdpi.comthalesnano.com

The Negishi coupling is another powerful C-C bond-forming reaction that utilizes an organozinc reagent as the coupling partner for the organic halide. wikipedia.org This reaction is also catalyzed by palladium or nickel complexes. wikipedia.org

A key advantage of the Negishi coupling is its high functional group tolerance, including the presence of nitro groups. uni-muenchen.de For instance, the Negishi coupling of ethyl 4-iodo-3-nitrobenzoate with an organozinc species has been successfully demonstrated. uni-muenchen.de The organozinc reagent can be prepared in situ from the corresponding Grignard reagent by transmetalation with a zinc salt like ZnBr₂. uni-muenchen.de This strategy allows for the coupling of a wide range of aryl iodides with various organozinc partners under mild conditions. uni-muenchen.de

Table 4: Negishi Coupling of Ethyl 4-iodo-3-nitrobenzoate

| Organozinc Reagent | Aryl Iodide Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Organozinc of Ethyl 4-iodo-3-nitrobenzoate | 4-Nitro-1-iodobenzene | Pd(dba)₂, tfp | Biphenyl 51e | 85 |

| Organozinc of Ethyl 4-iodo-3-nitrobenzoate | 3-Methoxy-1-iodobenzene | Pd(dba)₂, tfp | Biphenyl 51f | 80 |

Data is for the analogous ethyl ester. uni-muenchen.de

While less common than the ionic pathways, the carbon-iodine bond in this compound can also participate in radical reactions. The relatively weak C-I bond can undergo homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators.

Iodine atom transfer (AT) is a process where an iodine atom is transferred from one molecule to a radical, generating a new radical and an iodo-compound. This type of reactivity has been observed in palladium-catalyzed cycloisomerizations of iodo-dienes, suggesting that such pathways could be accessible for substrates like this compound under specific catalytic conditions. acs.org

Furthermore, radical-nucleophilic substitution (SRN1) mechanisms can be an alternative to the SNAr pathway for the substitution of the iodo group. whiterose.ac.uk The SRN1 mechanism involves a chain reaction initiated by the formation of an aryl radical anion, which then fragments to an aryl radical and an iodide ion. whiterose.ac.uk This aryl radical can then react with a nucleophile. The presence of a nitro group can facilitate the initial electron transfer to form the radical anion.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. nih.gov

The nitro group of this compound can be readily reduced to an amino group, yielding methyl 4-amino-3-iodobenzoate. rsc.orgsmolecule.comevitachem.com This transformation is a crucial step in the synthesis of various more complex molecules, including nitrogen-containing heterocycles. researchgate.net

Common methods for this reduction include catalytic hydrogenation and the use of metal-acid systems.

Catalytic Hydrogenation: This method often employs a palladium on carbon (Pd/C) catalyst in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. ambeed.comchemicalbook.com For instance, hydrogenation of this compound over a 5% sulfided platinum on carbon catalyst in ethyl acetate has been reported to produce methyl 4-amino-3-iodobenzoate in 90% yield. ambeed.com Another example shows the reduction of 3-methyl-4-nitrobenzoic acid using 5% Pd/C in methanol (B129727) under 48 psi of H₂ for 24 hours, resulting in a 99% yield of methyl 4-amino-3-methylbenzoate. chemicalbook.com

Metal-Acid Systems: A combination of a metal, such as iron or zinc, and an acid like acetic acid or hydrochloric acid can also be used. For example, using iron in acetic acid and ethanol at 80°C for one hour has been shown to be an effective method. ambeed.com

The resulting product, methyl 4-amino-3-iodobenzoate, is a valuable synthetic intermediate. nih.gov

Table 1: Conditions for the Reduction of the Nitro Group

| Reagents | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5% Sulfided Pt/C, H₂ | Ethyl Acetate | - | - | Methyl 4-amino-3-iodobenzoate | 90% | ambeed.com |

| Fe, Acetic Acid | Ethanol | 80°C | 1 hour | Methyl 4-amino-3-iodobenzoate | 88% | ambeed.com |

The nitro group is a powerful deactivating group in electrophilic aromatic substitution reactions. nih.gov Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. nih.govaiinmr.com This deactivating effect means that electrophilic substitution reactions on this compound, if they occur, will be slower compared to unsubstituted methyl benzoate (B1203000).

The nitro group directs incoming electrophiles primarily to the meta position relative to itself. nih.gov In this compound, the positions ortho and para to the nitro group (positions 2 and 4) are significantly deactivated.

The regioselectivity of further reactions on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The nitro group strongly deactivates the positions ortho and para to it, while the iodo and ester groups also influence the ring's reactivity.

In electrophilic aromatic substitution, the directing effects of the substituents must be considered. The ester group is a meta-director, and the iodo group is an ortho, para-director, although it is also a deactivator. The powerful deactivating nature of the nitro group generally dominates, making further electrophilic substitution challenging.

In nucleophilic aromatic substitution, the strong electron-withdrawing nitro group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. This makes the iodine atom at position 4 susceptible to replacement by various nucleophiles.

Reactions Involving the Benzoate Ester Group

The methyl ester group of this compound can undergo several characteristic reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-iodo-3-nitrobenzoic acid, under both acidic and basic conditions. smolecule.com

Acidic Hydrolysis: This is typically achieved by heating the ester in the presence of an aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the carboxylic acid.

Basic Hydrolysis (Saponification): This involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. This reaction is irreversible as the carboxylate salt is formed. Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid.

The resulting 4-iodo-3-nitrobenzoic acid is a solid and can be used as a precursor for other derivatives. chemicalbook.comoakwoodchemical.com

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. google.comgoogle.com

Base-catalyzed transesterification generally provides high yields and selectivity for the desired ester product. google.comgoogle.com For example, reacting methyl benzoates with an alcohol in the presence of a basic catalyst like sodium carbonate can lead to the formation of a new ester. google.com

Acid-catalyzed transesterification is also possible but may lead to lower yields due to side reactions, especially with thermally sensitive substrates. google.comgoogle.com

Another approach for esterification and potentially transesterification involves the use of trimethyl orthoacetate. Refluxing 4-iodo-3-nitrobenzoic acid with trimethyl orthoacetate has been shown to produce this compound in nearly quantitative yield. google.comresearchgate.net This method avoids the use of strong nucleophiles.

The efficiency of transesterification can be influenced by the nature of the substituents on the aromatic ring. While specific studies on this compound are not abundant, research on substituted phenyl benzoates indicates that electron-withdrawing groups can affect the reaction rates. researchgate.net Lipase-catalyzed transesterification is another method that has been explored for various substituted methyl benzoates, demonstrating the potential for enzymatic approaches. nih.gov

Aminolysis to Form Benzamides

The ester functional group in this compound is susceptible to nucleophilic attack by amines, leading to the formation of the corresponding benzamides. This aminolysis reaction is a fundamental transformation for converting the methyl ester into amide derivatives, which are often important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The reaction involves the displacement of the methoxy (B1213986) group (-OCH₃) from the ester by an amine (R-NH₂).

The direct amidation of this compound has been successfully achieved using various aminating agents, including ammonia (B1221849) and primary amines. For instance, the reaction with anhydrous ammonia gas dissolved in a suitable solvent like methanol can produce 4-iodo-3-nitrobenzamide (B1684207). google.com In a specific reported procedure, dissolving the ester in methanol and bubbling anhydrous ammonia gas through the solution at room temperature for three days resulted in a high yield of the desired primary amide (95%). google.com An alternative method utilizes ammonia water in an aminolysis reaction to furnish 4-iodo-3-nitrobenzamide with high purity (99.75%) and an 85.2% yield. google.com

Similarly, substituted benzamides can be synthesized. The reaction of this compound with an aqueous solution of methylamine (B109427) leads to the formation of N-methyl-4-iodo-3-nitrobenzamide. This reaction proceeds by pouring the initial reaction mixture into a cold aqueous methylamine solution, which causes the product to precipitate. epo.org A reported yield for this specific transformation was 62.3%. epo.org The choice of the amine and the reaction conditions, such as solvent and temperature, are crucial in determining the efficiency and outcome of the aminolysis process. While aqueous ammonia can lead to hydrolysis of the ester as a side reaction, using anhydrous ammonia in an appropriate solvent like methanol, which has a high capacity for dissolving ammonia, can favor the desired amidation. google.com

Table 1: Examples of Aminolysis Reactions of this compound

| Amine | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Anhydrous Ammonia | Methanol | Room temperature, 3 days | 4-Iodo-3-nitrobenzamide | 95 |

| Ammonia water | Not specified | Not specified | 4-Iodo-3-nitrobenzamide | 85.2 |

Multifunctional Reactivity and Chemoselectivity Challenges

This compound is a multifunctional compound, possessing three distinct reactive sites on the benzene ring: a methyl ester group, a nitro group, and an iodine atom. cymitquimica.comsmolecule.com This polyfunctionality makes it a versatile synthetic intermediate but also introduces significant challenges related to chemoselectivity. thieme-connect.com Achieving a desired transformation at one functional group while leaving the others intact requires careful selection of reagents and reaction conditions.

The primary reactive sites and their potential transformations include:

The Methyl Ester Group: This group can undergo hydrolysis to the corresponding carboxylic acid (4-iodo-3-nitrobenzoic acid) under acidic or basic conditions, or it can be converted to amides via aminolysis as previously discussed. google.comsmolecule.com

The Nitro Group: The nitro group is an electron-withdrawing group that can be reduced to an amino group (-NH₂). This transformation is a key step in the synthesis of many substituted anilines. smolecule.comresearchgate.net However, the reduction must be performed selectively, as many reducing agents can also affect the ester or the carbon-iodine bond.

The Iodine Atom: The iodine atom is a good leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. epo.orgunr.edu.ar For example, it can be reacted with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst (Sonogashira coupling) to form an aryl-alkyne bond. epo.org It can also be converted into an organometallic species, such as a Grignard reagent, by reaction with magnesium, although the presence of the electrophilic nitro and ester groups complicates this approach. uni-muenchen.de

The main chemoselectivity challenge lies in the controlled, stepwise manipulation of these functional groups. For example, a common synthetic route might involve a cross-coupling reaction at the iodine position, followed by the reduction of the nitro group, and finally, hydrolysis or aminolysis of the ester. Each step requires conditions that are compatible with the remaining functional groups. A metal-free reduction strategy for nitroarenes might be preferred to avoid side reactions at the C-I bond. researchgate.net Similarly, when performing a Sonogashira coupling, the conditions must be mild enough to prevent the cleavage of the methyl ester or unwanted side reactions involving the nitro group. epo.org The ability to selectively address each of these sites makes this compound a valuable building block in the construction of complex, highly substituted aromatic compounds.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Amino-3-nitrobenzoic acid |

| 4-Iodo-3-nitrobenzamide |

| 4-Iodo-3-nitrobenzoic acid |

| Ammonia |

| This compound |

| Methylamine |

| N-Methyl-4-iodo-3-nitrobenzamide |

| Potassium iodide |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the precise structure of Methyl 4-iodo-3-nitrobenzoate by mapping the chemical environments of its hydrogen and carbon nuclei.

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆ on a 400 MHz spectrometer, displays distinct signals for the aromatic protons and the methyl ester protons. wiley-vch.de The aromatic region shows an ABX spin system, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

The proton assignments are as follows: A singlet at δ 8.36 ppm is attributed to H-2, which is deshielded by the adjacent nitro group and the ester functionality. The proton at the C-5 position (H-5) appears as a doublet at δ 8.28 ppm, coupled to H-6 with a coupling constant (J) of 8.0 Hz. The most upfield aromatic signal, a doublet at δ 7.87 ppm (J = 8.0 Hz), corresponds to H-6, which is coupled to H-5. The methyl protons of the ester group (–OCH₃) resonate as a sharp singlet at δ 3.90 ppm. wiley-vch.de

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.36 | s (singlet) | - |

| H-5 | 8.28 | d (doublet) | 8.0 |

| H-6 | 7.87 | d (doublet) | 8.0 |

| -OCH₃ | 3.90 | s (singlet) | - |

The ¹³C NMR spectrum, acquired at 100 MHz in DMSO-d₆, reveals all eight carbon signals, confirming the molecular structure. wiley-vch.de The carbonyl carbon of the ester group is observed at δ 164.8 ppm. The aromatic carbon attached to the iodine (C-4) is found at a distinctively high field position of δ 95.3 ppm due to the heavy atom effect of iodine. Conversely, the carbon bonded to the electron-withdrawing nitro group (C-3) is significantly deshielded, resonating at δ 153.9 ppm. The remaining aromatic carbons appear at δ 142.6 (C-1), δ 133.7 (C-6), δ 131.2 (C-2), and δ 125.5 (C-5). The methoxy (B1213986) carbon (–OCH₃) gives a signal at δ 53.3 ppm. wiley-vch.de

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164.8 |

| C-3 (-NO₂) | 153.9 |

| C-1 | 142.6 |

| C-6 | 133.7 |

| C-2 | 131.2 |

| C-5 | 125.5 |

| C-4 (-I) | 95.3 |

| -OCH₃ | 53.3 |

Infrared (IR) Spectroscopy and Vibrational Analysis

The FT-IR spectrum provides confirmation of the key functional groups in the molecule. The spectrum, recorded from a KBr pellet, shows characteristic absorption bands. wiley-vch.de A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch is expected around 1730-1715 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (–NO₂) typically appear as two strong bands near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The spectrum shows prominent peaks at 3088 cm⁻¹ (aromatic C-H stretch) and 2955 cm⁻¹ (aliphatic C-H stretch of the methyl group). wiley-vch.de The C-O stretching vibrations of the ester group are found in the 1300-1100 cm⁻¹ region. The C-I bond stretch is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Peak (cm⁻¹) wiley-vch.de |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3088 |

| Aliphatic C-H Stretch | 3000-2850 | 2955 |

| Ester C=O Stretch | 1730-1715 | ~1720 (inferred) |

| NO₂ Asymmetric Stretch | 1550-1510 | ~1535 (inferred from wiley-vch.de) |

| NO₂ Symmetric Stretch | 1360-1340 | ~1350 (inferred from wiley-vch.de) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound (C₈H₆INO₄) to be 307.04 g/mol . cymitquimica.com While a specific experimental mass spectrum is not widely published, the fragmentation pattern under electron ionization (EI) can be predicted based on its structure. The molecular ion peak ([M]⁺) would be observed at m/z 307.

Key fragmentation pathways would include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 276, and the loss of the entire methoxycarbonyl group (•COOCH₃) resulting in a peak at m/z 248. Other significant fragmentations would involve the cleavage of the nitro group (–NO₂, 46 Da) and the iodine atom (–I, 127 Da). The analysis of related compounds, such as methyl 2-ethynyl-3-nitrobenzoate, shows characteristic losses of NO and CH₂ from the molecular ion. nih.gov

X-ray Crystallography of this compound and its Derivatives

The crystal structure of the related compound N-(4-iodophenyl)-3-methyl-4-nitrobenzamide reveals specific intermolecular interactions, particularly halogen bonding. nist.gov Similarly, the structure of Methyl 4-hydroxy-3-nitrobenzoate, an isomer, shows that the nitro and methyl ester groups lie nearly coplanar with the benzene ring, with small dihedral angles. rsc.orgbiocompare.com This planarity facilitates extensive intermolecular interactions.

The crystal packing in nitro-iodobenzoyl derivatives is often governed by a network of weak non-covalent interactions. In the crystal structure of related iodo-nitro compounds, intermolecular halogen bonds between the nitro group's oxygen and the iodine atom (NO₂···I) are a key supramolecular synthon that directs the crystal packing. nist.gov

In analogous structures like Methyl 4-hydroxy-3-nitrobenzoate, the packing is dominated by hydrogen bonds and π-π stacking interactions. rsc.orgbiocompare.com Molecules form centrosymmetric dimers linked by C-H···O hydrogen bonds, which then assemble into sheets. These sheets are further connected by weak π-π contacts, with centroid-to-centroid distances of approximately 3.6-3.7 Å. rsc.org It is highly probable that the crystal structure of this compound would also be stabilized by a combination of C-H···O interactions involving the ester and nitro groups, alongside potential halogen bonding and π-π stacking of the aromatic rings.

Conformational Analysis and Dihedral Angles

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is crucial for understanding its reactivity and interactions. In the case of substituted benzene derivatives like this compound, the orientation of the substituent groups relative to the benzene ring is of primary interest. This is typically described by dihedral angles, which define the angle between two intersecting planes.

In a detailed study of Methyl 4-hydroxy-3-nitrobenzoate, which crystallized with two unique molecules (A and B) in the asymmetric unit, the dihedral angles between the plane of the benzene ring and the planes of the nitro and methyl ester groups were determined. mdpi.com For molecule A, the dihedral angle with the nitro group was 6.1(6)°, and with the methyl ester group, it was 10.5(3)°. mdpi.com Similarly, for molecule B, these angles were 6.2(7)° and 10.4(2)°, respectively. mdpi.com These small dihedral angles indicate that the substituents are only slightly twisted out of the benzene ring plane.

This near-coplanarity is significant. For the nitro group, it facilitates effective electronic communication with the aromatic π-system. For the ester group, there are two primary conformations, s-cis and s-trans, referring to the arrangement around the C(aryl)-C(O) bond. Most esters adopt the more stable s-trans conformation to minimize steric hindrance.

Based on the data from analogous compounds, it is highly probable that this compound also adopts a largely planar conformation. The large iodine atom at the 4-position and the adjacent nitro group at the 3-position may introduce some steric strain, potentially causing a slightly larger deviation from planarity compared to the hydroxyl analog. However, the fundamental preference for a conformation that allows for significant electronic delocalization between the nitro and ester groups and the aromatic ring is expected to be the dominant factor.

The key dihedral angles that define the conformation of this compound would be:

The angle describing the twist of the nitro group relative to the benzene ring.

The angle describing the twist of the methoxycarbonyl group relative to the benzene ring.

Precise values for these angles in this compound would require dedicated crystallographic or computational studies. However, the analysis of structurally similar molecules provides a strong predictive framework for its conformational preferences.

Interactive Data Table: Dihedral Angles in Methyl 4-hydroxy-3-nitrobenzoate mdpi.com

| Molecule | Functional Group | Dihedral Angle with Benzene Ring (°) |

| A | Nitro Group | 6.1(6) |

| A | Methyl Ester Group | 10.5(3) |

| B | Nitro Group | 6.2(7) |

| B | Methyl Ester Group | 10.4(2) |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state electronic structure and optimized geometry of molecules. For aromatic compounds like Methyl 4-iodo-3-nitrobenzoate, DFT calculations, often employing hybrid functionals such as B3LYP combined with basis sets like 6-311++G or 6-31G(d), provide reliable predictions of molecular parameters. scirp.orgresearchgate.net

The geometry optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. Key considerations include the planarity of the benzene (B151609) ring and the orientation of the methyl ester (-COOCH₃) and nitro (-NO₂) substituents. Studies on analogous molecules, such as methyl 3-nitrobenzoate, have shown that the ester group can exist in different conformations (e.g., cis and trans) relative to the aromatic ring, with small energy differences between them. researchgate.net DFT calculations can identify the most stable conformer by comparing their total electronic energies. scirp.org These calculations for related systems have successfully reproduced structural parameters that are in good agreement with experimental data where available. researchgate.net

The electronic structure, once the geometry is optimized, reveals the distribution of electron density across the molecule. The presence of the electron-withdrawing nitro group and the iodine atom, alongside the methyl ester group, creates a complex electronic environment that dictates the molecule's reactivity and intermolecular interactions. DFT calculations are also used to derive atomic partial charges, which are crucial for understanding the electrostatic potential of the molecule. rsc.org

Table 1: Representative Optimized Geometrical Parameters for Substituted Nitrobenzoates from DFT Calculations Note: This table presents typical bond lengths and angles for functional groups found in related nitrobenzoate compounds, as specific experimental or calculated data for this compound is not available in the cited literature. The data is illustrative of the parameters obtained from DFT calculations.

| Parameter | Functional Group | Typical Calculated Value | Reference |

| Bond Length (Å) | C=O (ester) | 1.20 - 1.21 Å | researchgate.net |

| Bond Length (Å) | C-O (ester) | 1.35 - 1.36 Å | researchgate.net |

| Bond Length (Å) | C-NO₂ | 1.47 - 1.49 Å | researchgate.net |

| Bond Length (Å) | N-O (nitro) | 1.21 - 1.23 Å | researchgate.net |

| Bond Angle (°) | O-C-O (ester) | ~123° | researchgate.net |

| Bond Angle (°) | O-N-O (nitro) | ~124° | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). numberanalytics.com

For this compound, FMO analysis, typically performed using the results from DFT calculations, provides critical insights.

HOMO: The Highest Occupied Molecular Orbital is expected to be distributed primarily across the π-system of the benzene ring. It represents the most available electrons and the likely site of electrophilic attack.

LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to be localized predominantly on the electron-withdrawing nitro group (-NO₂). This region is the most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org While specific values for this compound are not prominently published, studies on similar aromatic nitro compounds show that the HOMO-LUMO gap is a crucial parameter derived from computational analysis. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound Note: This table is illustrative, based on general principles of FMO theory and findings for analogous nitroaromatic compounds. Specific energy values require dedicated calculations.

| Orbital | Expected Localization | Role in Reactions | Implication |

| HOMO | Benzene Ring & Iodine | Electron Donor (Nucleophile) | Site for electrophilic attack |

| LUMO | Nitro Group (-NO₂) | Electron Acceptor (Electrophile) | Site for nucleophilic attack |

| HOMO-LUMO Gap | Energy difference (ΔE) | Index of Reactivity | A smaller gap implies higher reactivity |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an invaluable asset for elucidating the mechanisms of chemical reactions. For a versatile reagent like this compound, which is used in reactions such as Suzuki or Buchwald-Hartwig couplings and other C-C or C-N bond-forming reactions, computational methods can map out entire reaction pathways. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. scielo.br DFT calculations are employed to locate and characterize the geometry of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. pitt.edu

For reactions involving this compound, computational studies can:

Model the oxidative addition step in palladium-catalyzed cross-coupling reactions, investigating the role of the C-I bond cleavage.

Evaluate the influence of the nitro and ester groups on the reactivity of the C-I bond.

Compare different potential pathways to determine the most energetically favorable mechanism.

Analyze the role of solvents and catalysts in the reaction, providing a more complete picture than experiments alone might offer. scielo.br

Studies on related iodo-aromatic compounds suggest using DFT to model the iodine atom's electronic influence and to calculate reactivity indices to predict the most likely sites of reaction.

Prediction of Spectroscopic Properties through Computational Modeling

Theoretical calculations can accurately predict various spectroscopic properties, which aids in the characterization of compounds and the interpretation of experimental data. For this compound, DFT calculations can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational spectra (IR and Raman) are predicted by calculating the harmonic vibrational frequencies of the optimized molecular structure. While raw calculated frequencies are often higher than experimental values due to the neglect of anharmonicity and basis set limitations, they can be corrected using empirical scaling factors. scirp.org These scaled frequencies typically show excellent agreement with experimental spectra, allowing for confident assignment of vibrational modes to specific functional groups. scirp.orgresearchgate.net For instance, the characteristic stretching frequencies for the C=O of the ester and the N-O bonds of the nitro group can be precisely assigned. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net By comparing the calculated shifts (usually referenced against a standard like tetramethylsilane, TMS) with experimental data, the structural assignment of the molecule can be unequivocally confirmed.

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups in Nitroaromatic Compounds Note: This table shows typical frequency ranges for key functional groups in compounds similar to this compound. The values help in assigning bands in an experimental spectrum.

| Functional Group | Vibrational Mode | Typical Calculated Range (cm⁻¹) | Reference |

| Carbonyl (Ester) | C=O Stretch | 1720 - 1750 cm⁻¹ | scirp.org |

| Nitro | Asymmetric NO₂ Stretch | 1520 - 1550 cm⁻¹ | |

| Nitro | Symmetric NO₂ Stretch | 1340 - 1360 cm⁻¹ | |

| Carbon-Iodine | C-I Stretch | ~500 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. mpg.de MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and their relative energies in various environments (e.g., in a vacuum, in a solvent, or interacting with a receptor). nih.gov

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: Exploring the rotational freedom around the C-C and C-O single bonds of the methyl ester group to understand its flexibility and preferred orientations.

Solvent Effects: Simulating the molecule in an explicit solvent box (e.g., water or an organic solvent) to observe how solvent molecules arrange around it and influence its conformation. researchgate.net

Interaction with Biomolecules: If studying its potential as a ligand, MD simulations can model how it binds to a protein's active site, revealing key interactions and the stability of the complex over time. nih.govnih.gov

Studies on related molecules like methyl 3-nitrobenzoate and cocrystals of 2-nitrobenzoic acid have successfully used MD simulations to investigate conformational preferences and the stability of molecular complexes. researchgate.netresearchgate.net The results of an MD simulation are often analyzed to generate conformational energy landscapes and to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability. researchgate.net

Applications in Advanced Organic Synthesis

Methyl 4-iodo-3-nitrobenzoate as a Building Block for Complex Molecules

The primary role of this compound as a building block for complex molecules stems from the reactivity of its aryl-iodide group. The carbon-iodine bond is particularly amenable to participation in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic chemistry. innospk.com

Key reactions where this compound serves as a critical electrophilic partner include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a biaryl structure. libretexts.org The reaction of sterically hindered arylboronates with a related compound, 3-iodo-4-methoxybenzoic acid methylester, demonstrates the successful application of this methodology to create complex biaryl systems. researchgate.net This process is essential for synthesizing molecules with extended conjugated systems or sterically congested cores.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, creating an aryl-alkyne bond. wikipedia.orgorganic-chemistry.org This is a highly efficient method for introducing acetylenic moieties into aromatic systems, which are themselves valuable intermediates for further transformations or key structural elements in natural products and materials. wikipedia.orgresearchgate.net The Sonogashira reaction is widely used due to its mild reaction conditions and tolerance of various functional groups. wikipedia.org

The utility of this compound is enhanced because the nitro and ester groups are generally stable under the conditions required for these palladium-catalyzed reactions. This allows chemists to first build a complex carbon skeleton via the aryl iodide and then further modify the other functional groups in subsequent steps.

Table 1: Application of Functional Groups in Synthesis

| Functional Group | Reaction Type | Resulting Structure/Application |

|---|---|---|

| Aryl Iodide | Suzuki-Miyaura Coupling | Biaryl compounds |

| Aryl Iodide | Sonogashira Coupling | Aryl-alkynes, Conjugated systems |

| Nitro Group | Reduction | Aryl amine |

| Amine (post-reduction) | Cyclization / Acylation | Nitrogen-containing heterocycles, Amides |

| Methyl Ester | Hydrolysis / Amidation | Carboxylic acids, Amides |

Synthesis of Nitrogen-Containing Organic Compounds

This compound is a valuable precursor for the synthesis of a wide range of nitrogen-containing organic compounds, particularly N-heterocycles which are prevalent in pharmaceuticals and biologically active molecules. The synthetic strategy typically involves the chemical modification of the nitro group.

The most common initial step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is readily accomplished using various standard reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This reaction converts the starting material into methyl 4-amino-3-iodobenzoate.

This amino-iodobenzoate intermediate is itself a powerful building block. For example, research has demonstrated the synthesis of complex nitrogen-containing benzoannulated eight- and nine-membered heterocycles starting from methyl 4-amino-3-iodobenzoate. crossref.org The amino group can act as a nucleophile or be transformed into other functionalities, while the iodide remains available for cross-coupling reactions, enabling the construction of intricate heterocyclic frameworks. crossref.org This sequential functionalization—first reduction, then cyclization or coupling—highlights the planned and versatile use of this compound in synthetic strategies.

Precursor for Pharmacologically Active Compounds

The compound is widely recognized as a key pharmaceutical intermediate. custchemvip.comfishersci.comthermofisher.com Its structure is embedded within or serves as a starting point for the synthesis of more complex molecules that exhibit biological activity. The combination of its functional groups allows for the assembly of scaffolds found in numerous active pharmaceutical ingredients (APIs).

While specific syntheses directly starting from this compound are often proprietary, its utility can be understood from the synthesis of related compounds. For instance, nitrobenzoate derivatives are crucial in the synthesis of major drugs. The synthesis of Lenalidomide, an immunomodulatory drug, utilizes methyl 2-bromomethyl-3-nitrobenzoate as a key intermediate to construct the isoindolinone core of the molecule. google.com Following the coupling reaction, the nitro group is reduced to an amine, which is a critical part of the final pharmacophore. google.com

Furthermore, the reactions for which this compound is well-suited, such as the Sonogashira coupling, have been employed in the synthesis of important pharmaceutical targets. wikipedia.org Altinicline (SIB-1508Y), a nicotinic acetylcholine (B1216132) receptor agonist, was synthesized using a Sonogashira reaction as a key step to form a carbon-carbon bond. wikipedia.org This demonstrates the relevance of the chemical transformations enabled by the aryl iodide functionality in the construction of pharmacologically active agents.

Role in the Development of New Organic Materials

The structural features of this compound make it a promising candidate for the development of novel organic materials, such as conjugated polymers and metal-organic frameworks (MOFs). The ability of the aryl iodide to participate in iterative cross-coupling reactions allows for the formation of extended π-conjugated systems, which are the basis for electronically active materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For example, the Sonogashira coupling of the related methyl 4-iodobenzoate (B1621894) can be used to form dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, a rigid linear molecule that can act as a linker in polymers or MOFs. wikipedia.org By analogy, this compound could be used to introduce similar rigid units into a material's structure, with the added benefit of the nitro and ester groups. These additional functional groups can be used to tune the material's properties:

The polar nitro group can influence intermolecular interactions, solubility, and the electronic properties of the final material.

The methyl ester can be hydrolyzed to a carboxylic acid, which is a common coordinating group used to link metal ions in the formation of porous MOFs.

This potential for creating multifunctional, tunable materials makes this compound a valuable, though not yet widely exploited, building block in materials science. innospk.com

Contribution to Chemical Library Diversification for Drug Discovery

In modern drug discovery, the synthesis of chemical libraries containing thousands of structurally related but diverse compounds is essential for high-throughput screening. This compound is an excellent scaffold for chemical library diversification due to its three distinct functional groups, which can be addressed with different chemical reactions.

This "trifunctional" nature allows for a combinatorial approach to synthesis:

Aryl Iodide: This position serves as the primary site for diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). A wide variety of commercially available boronic acids, alkynes, alkenes, and amines can be coupled at this site to introduce immense structural diversity.

Nitro Group: The nitro group can be reduced to an amine, creating a second point of diversification. This newly formed aniline (B41778) can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate large arrays of amides, sulfonamides, and ureas.

Methyl Ester: The ester group provides a third handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to produce a diverse set of amides. Alternatively, it can be reduced to an alcohol for further derivatization.

By systematically applying different combinations of reactants at these three sites, a single starting material can be elaborated into a vast library of unique compounds, significantly expanding the chemical space explored in the search for new drug candidates.

Advanced Methodologies and Future Directions

Flow Chemistry and Microreactor Technology for Methyl 4-iodo-3-nitrobenzoate Synthesis and Reactions

The synthesis of nitroaromatic compounds, such as this compound, often involves highly exothermic and rapid nitration reactions. beilstein-journals.orgbeilstein-journals.org Traditional batch processing of these reactions presents significant safety and control challenges. Flow chemistry, utilizing microreactors or miniaturized devices, offers a compelling solution by providing superior control over reaction parameters. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, mitigating the risks associated with thermal runaways. researchgate.net

Continuous flow processes for aromatic nitration have been successfully developed for various substrates, demonstrating improved safety, higher yields, and shorter reaction times compared to conventional methods. beilstein-journals.orgsoton.ac.uk For instance, the nitration of methyl benzoate (B1203000), a related compound, can be performed efficiently in continuous-flow systems. soton.ac.uk These systems allow for precise control over temperature, residence time, and stoichiometry, which is crucial for managing selectivity and preventing the formation of dinitro byproducts. beilstein-journals.org The use of microreactors for nitration can also enable reactions to be performed under more aggressive conditions that would be unsafe in batch reactors, potentially leading to novel reactivity. researchgate.netgoogle.com

The application of this technology to the synthesis of this compound would involve continuously feeding streams of the precursor (methyl 4-iodobenzoate) and a nitrating agent (e.g., a mixture of nitric and sulfuric acid) into a microreactor. beilstein-journals.org The enhanced mixing and heat transfer would ensure a consistent product quality and a safer operational profile. researchgate.net Furthermore, downstream reactions involving the functional groups of this compound could also be integrated into a continuous flow setup, creating a streamlined, multi-step synthesis platform.

| Parameter | Batch Reactor | Microreactor (Flow Chemistry) | Advantages in Microreactors |

|---|---|---|---|

| Heat Transfer | Poor | Excellent | Prevents thermal runaway, improves safety. researchgate.net |

| Mixing | Variable | Rapid and Efficient | Enhances reaction rates and selectivity. |

| Safety | Higher Risk | Inherently Safer | Small reaction volumes minimize hazards. beilstein-journals.org |

| Scalability | Difficult | Straightforward (Scaling-out) | Production increased by parallelizing reactors. |

| Reaction Time | Hours | Seconds to Minutes | Increased process efficiency. soton.ac.uk |

Development of Novel Catalytic Systems for Transformations of this compound

The aryl iodide moiety of this compound makes it an excellent substrate for a wide range of catalytic cross-coupling reactions. The development of novel catalytic systems is crucial for expanding its synthetic utility. Palladium-catalyzed reactions, such as C-N cross-coupling, are highly efficient for aryl iodides, allowing for the synthesis of complex amines. acs.orgmit.edu Research into catalyst systems based on biarylphosphine ligands has demonstrated high yields in the coupling of aryl iodides with various primary and secondary amines. acs.orgmit.edu

Beyond traditional palladium catalysts, research is exploring the use of more earth-abundant metals and alternative energy sources. Copper-catalyzed C-H arylation presents a method for forming C-C bonds, where a Cu(III)-aryl intermediate can be generated to react with nucleophilic partners. mdpi.com Furthermore, visible-light photocatalysis offers a green and efficient method for generating aryl radicals from aryl halides. mdpi.com These radicals can then participate in a variety of transformations. For instance, heterogeneous silver(0) catalysts have been shown to effect deiodination-arylation of aryl iodides under visible light. mdpi.com

Another innovative approach involves hybrid catalytic systems. A dual Co/Cr catalyst has been developed for the three-component coupling of aryl iodides, allenes, and aldehydes. beilstein-journals.org In this system, the cobalt catalyst activates the aryl iodide, while the chromium component facilitates the nucleophilic addition to the aldehyde. beilstein-journals.org The application of such novel catalytic strategies to this compound could unlock new pathways to highly functionalized and complex molecules.

| Catalytic System | Transformation Type | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium/Biarylphosphine | C-N Cross-Coupling | Synthesis of substituted anilines. | acs.orgmit.edu |

| Copper Complexes | C-H Arylation | Formation of biaryl structures. | mdpi.com |

| Visible-Light Photocatalysis (e.g., Ag(0)) | Radical Arylation/Reduction | Metal-free C-C bond formation or deiodination. | mdpi.com |

| Co/Cr Dual Catalyst | Three-Component Coupling | Diastereoselective synthesis of homoallylic alcohols. | beilstein-journals.org |

| Nickel(0) Complex | Electric-Field-Induced Coupling | Biaryl coupling under mild conditions. | chemrxiv.org |

Asymmetric Synthesis Incorporating this compound

This compound serves as a versatile building block for asymmetric synthesis, enabling the construction of chiral molecules. The distinct functional groups—iodo, nitro, and methyl ester—can be selectively manipulated to introduce chirality. For example, the nitro group can be reduced to an amine, which can then be resolved or used in diastereoselective reactions. The iodo group's participation in transition-metal-catalyzed cross-coupling reactions allows for the attachment of chiral fragments.

A key strategy involves the use of organocatalysis. Asymmetric conjugate additions to nitroalkenes are well-established for creating stereocenters, and similar principles can be adapted for derivatives of nitroaromatics. nih.gov Chiral catalysts can control the facial selectivity of reactions involving the aromatic ring or its substituents. For instance, a prochiral substrate derived from this compound could be desymmetrized using a chiral catalyst to yield an enantiomerically enriched product.

The synthesis of molecules where chirality is a key feature, such as in pharmaceuticals, often relies on the availability of functionalized chiral building blocks. mdpi.com this compound can be incorporated into larger molecules, and subsequent transformations can establish stereocenters relative to the substituted aromatic ring. Future research will likely focus on developing specific chiral catalysts and reagents that can interact with this substrate to achieve high levels of stereocontrol in key bond-forming steps.

Exploration of Bio-inspired Transformations

Biocatalysis and bio-inspired transformations represent a growing field in sustainable chemistry. Enzymes and microorganisms offer highly selective and environmentally benign alternatives to traditional chemical reagents for transforming complex molecules. nih.govrsc.org For a substrate like this compound, several bio-inspired transformations are conceivable.

Nitroreductase enzymes, for example, are capable of selectively reducing the nitro group to an amino group under mild aqueous conditions. nih.gov This transformation is a key step in the microbial degradation of nitroaromatic compounds and can be harnessed for synthetic purposes. nih.gov Similarly, dehalogenase enzymes could potentially catalyze the removal of the iodine atom, a process known as reductive dehalogenation, which has been observed in the microbial transformation of other halogenated organics. rsc.org

The enzymatic synthesis of aryl iodides has also been demonstrated, suggesting that biocatalytic routes for both the formation and derivatization of the C-I bond are possible. nih.gov Future research may focus on discovering or engineering enzymes that can act specifically on this compound to perform selective oxidations, reductions, or hydrolyses. These bio-inspired methods could lead to more sustainable and efficient synthetic routes for producing valuable derivatives.

Integration with Automation and High-Throughput Experimentation

The complexity of modern chemical synthesis necessitates more efficient methods for reaction discovery and optimization. Automation and high-throughput experimentation (HTE) are transformative technologies that accelerate this process. researchgate.netwikipedia.org These platforms allow for the rapid screening of numerous reaction parameters, such as catalysts, ligands, solvents, and temperatures, in a parallel fashion. nih.gov

For this compound, HTE could be employed to rapidly identify optimal conditions for the novel catalytic transformations discussed previously. An automated system could perform hundreds of cross-coupling reactions in microplates, with integrated analysis (e.g., LC-MS) providing rapid feedback on yield and purity. researchgate.netnih.gov This approach dramatically reduces the time and resources required for methods development.

Furthermore, the entire synthetic workflow, from planning to execution and analysis, is becoming increasingly automated. acm.org Automated synthesis platforms can execute multi-step sequences, including synthesis, work-up, and purification, with minimal human intervention. Integrating the synthesis and reactions of this compound into such an automated workflow would enable the rapid generation of libraries of derivative compounds for applications in drug discovery and materials science. This integration of robotics, data science, and chemical synthesis is a key future direction for maximizing the potential of versatile building blocks like this compound. nih.gov

Q & A

Q. Critical Considerations :

- Excess methanol may improve esterification kinetics but requires careful quenching to avoid exothermic side reactions.

- Impurities in starting materials (e.g., unreacted nitro precursors) can reduce purity, necessitating recrystallization .

How can researchers confirm the identity and purity of this compound post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C NMR shifts with literature data. For example, methoxy groups typically resonate at ~3.8–4.0 ppm in H NMR.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 322.9532 for CHINO).

- Melting Point Analysis : A sharp melting point (e.g., 170–174°C) indicates purity .

Q. Methodological Answer :

- Crystal Growth : Slow evaporation from acetone or dichloromethane yields diffraction-quality crystals.

- Data Collection : Use synchrotron radiation or Mo-Kα sources for high-resolution data.

- Software Tools :

Case Study : A derivative of this compound was used to determine the absolute configuration of a bitter principle via X-ray analysis. The orthorhombic crystal system (space group P222) revealed solvent (acetone) inclusion, requiring iterative refinement .

What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

The iodine substituent enables participation in Ullmann or Suzuki-Miyaura couplings. Key factors:

Q. Experimental Design :

Substrate Scope : Test coupling partners (e.g., arylboronic acids, amines).

Kinetic Monitoring : Use F NMR (if fluorinated partners) or GC-MS to track intermediates.

Contradiction Analysis : If yields diverge from theoretical predictions, assess steric hindrance from the methyl ester or competing side reactions (e.g., nitro-group reduction) .

How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

Q. Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., motifs between nitro O and methoxy H).

- Mercury CSD : Generate interaction maps to identify prevalent motifs (e.g., C–H···O or I···O interactions).

- Thermal Analysis : DSC/TGA reveals stability trends linked to packing efficiency .

Example : In related nitrobenzoates, nitro-O···H–C(methoxy) interactions drive 1D chain formation, while iodine···π contacts stabilize 3D frameworks. Such patterns guide co-crystal design for materials science .

Data Contradictions and Resolution

How should researchers address discrepancies in reported melting points or spectral data?

Q. Methodological Answer :

- Reproducibility Checks : Repeat synthesis using identical conditions from conflicting sources.

- Impurity Profiling : Use HPLC to detect byproducts (e.g., unreacted benzoic acid).

- Crystallographic Validation : Compare unit cell parameters with CSD entries (e.g., CCDC 1234567) .

Case Example : A reported m.p. of 174°C vs. 170–174°C may stem from polymorphic forms. Variable-temperature XRD can identify phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings